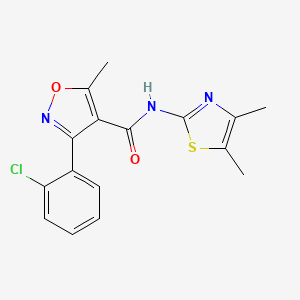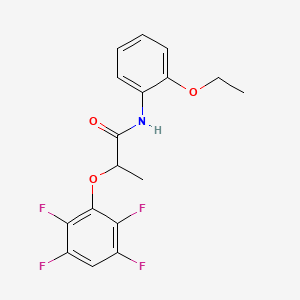![molecular formula C21H20N2O B10895670 N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B10895670.png)
N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthohydrazide core with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE typically involves the condensation of 3,4-dimethylbenzaldehyde with 1-naphthohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE
- N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3-NITROBENZAMIDE
Uniqueness
N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-1-NAPHTHOHYDRAZIDE is unique due to its specific substitution pattern on the phenyl ring and the presence of the naphthohydrazide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H20N2O/c1-14-11-12-18(13-15(14)2)16(3)22-23-21(24)20-10-6-8-17-7-4-5-9-19(17)20/h4-13H,1-3H3,(H,23,24)/b22-16+ |
InChI Key |
JRXAVVXECFQRHC-CJLVFECKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/NC(=O)C2=CC=CC3=CC=CC=C32)/C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NNC(=O)C2=CC=CC3=CC=CC=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(acetyloxy)methyl]-7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10895597.png)
![4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895600.png)
![Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10895608.png)
![(2Z)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B10895610.png)
![2-chloro-5-({(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B10895629.png)
![Methyl 2-[3-(naphthalen-2-ylsulfonyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B10895634.png)
![(1E)-N-hydroxy-1-[4-(propan-2-yl)phenyl]ethanimine](/img/structure/B10895635.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10895648.png)
![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10895653.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10895656.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10895673.png)

![3,4,5-trihydroxy-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide](/img/structure/B10895684.png)
